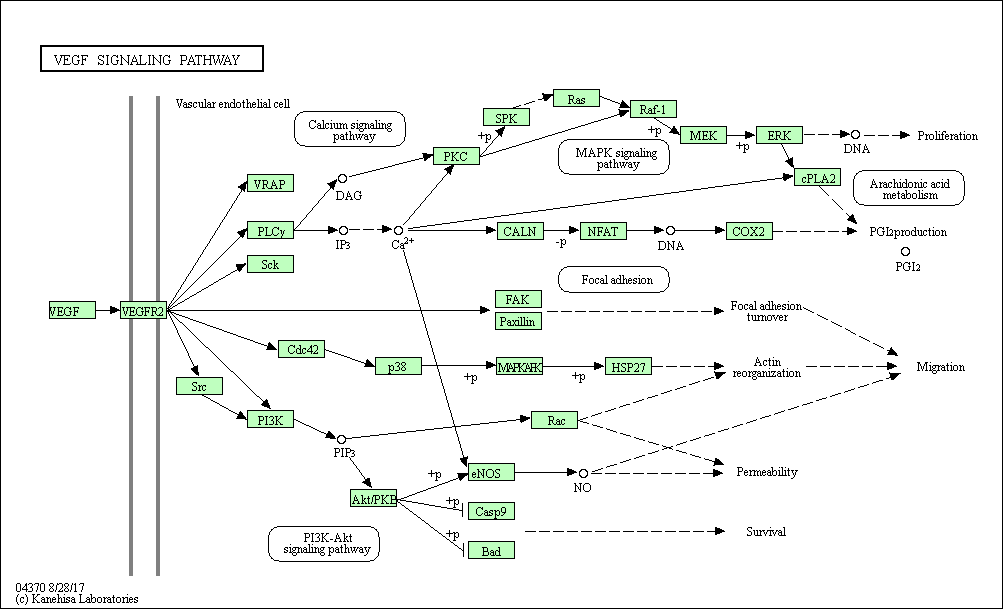

Vascular endothelial growth factor (VEGF), originally known as vascular permeability factor (VPF), is a signal protein produced by fibroblasts that stimulate the formation of blood vessels. Vascular endothelial growth factors are important signaling proteins involved in both vasculogenesis (the de novo formation of the embryonic circulatory system) and angiogenesis (the growth of blood vessels from pre-existing vasculature).

Members of the vascular endothelial growth factor (VEGF) family are master regulators of physiological and pathological vasculogenesis, angiogenesis, and lymphangiogenesis. The VEGF family consists of six members VEGF-A (VEGF), VEGF-B, VEGF-C, VEGF-D, viral VEGF-E, and placental growth factor (PlGF). Human VEGF is composed of eight exons and can exist as multiple alternatively spliced isoforms including VEGF110, VEGF121, VEGF145, VEGF148, VEGF162, VEGF165, VEGF165b, VEGF183, VEGF189, and VEGF206, each with different biological properties.

Members of the VEGF family show different affinities for one of the three VEGF tyrosine kinase receptors: VEGF receptor (VEGFR)-1, VEGFR-2, and VEGFR-3. VEGFR-1 is able to bind VEGF, VEGF-B, and placental growth factor; VEGFR-2 is activated primarily by VEGF but proteolytically cleaved forms of VEGF-C and VEGF-D may also activate this receptor; VEGFR-3 is activated only by VEGF-C and VEGF-D. Both VEGFR-1 and VEGFR-2 are expressed in vascular endothelial cells. In addition, VEGFR-1 is also expressed by monocytes and macrophages, hematopoietic stem cells, and certain nonendothelial cell types. VEGFR-2 is also expressed in hematopoietic stem cells. Interestingly, subsets of liquid and solid tumor cells were found to express VEGFR-1 and VEGFR-2. VEGFR-3 regulates lymphangiogenesis, and its expression in the adult seems to be largely restricted to lymphatic endothelial cells.

Early pioneers observed over a century ago that tumor growth is accompanied by increased proliferation of blood vessels, and later on, a few investigators suggested that such vessels play a critical role in tumorigenesis because they may enable tumor cells to acquire a growth advantage relative to normal cells. Later studies showed that blockade of VEGF alone can substantially suppress tumor growth and angiogenesis in mouse models. Subsequent studies with a dominant-negative VEGFR-2 confirmed that vascularization and growth of glioma are dependent on the secretion of VEGF. VEGF overproduction has been identified as a major factor underlying pathological angiogenesis in vivo in conditions such as psoriasis, macular degeneration, and tumor proliferation.

Hypoxia appears to be an important stimulus for VEGF production in both malignant and normal cells. The induction of VEGF gene expression by hypoxia in tumor cells involves both an increase in the rate of gene transcription, mediated by the transcription factor hypoxia-inducible factor1, and an enhancement of the stability of VEGF mRNA. In addition to its effect in tumors, hypoxia-induced VEGF is capable of stimulating angiogenesis in a number of other sites, including endothelial cells, retinal pericytes, and the myocardium. In addition to its role in the paracrine stimulation of angiogenesis, VEGF may also have an autocrine stimulatory effect on tumor cells.

VEGF and its receptors have been implicated in the angiogenesis that occurs in many solid tumors including breast cancer, colon cancer, hepatoma, bladder cancer, gastric cancer, and prostate cancer.

The first antiangiogenic agent approved by the Food and Drug Administration is bevacizumab, a humanized version of an anti-VEGF monoclonal antibody. Other anti-VEGF agents include VEGF-Trap, a soluble receptor targeting VEGF, VEGF-B, and placental growth factor; an antisense oligonucleotide VEGF-AS targeting VEGF, VEGF-C, and VEGF-D; and others.

Inhibition of VEGFR kinase activity is another approach to reduce VEGF signaling. Several small-molecule tyrosine kinase inhibitors are at various stages of clinical development. Sunitinib is a small-molecule receptor tyrosine kinase inhibitor that, in addition to VEGFR-2, blocks the activity of platelet-derived growth factor receptor-β, c-Kit receptor, and FMS-related tyrosine kinase 3. Sorafenib is a novel inhibitor of Raf kinase and VEGFR-2 tyrosine kinase that was shown to block cancer cell proliferation and angiogenesis in several different tumors. Vatalanib blocks the kinase activity of all three VEGFRs as well as platelet-derived growth factor receptor-β and c-Kit.

The 3-substituted indolinone compound, SU5416, is a specific and potent catalytic inhibitor of VEGFR protein kinases. It inactivates Flk-1/KDR by binding in the adenine-binding pocket. It is a specific VEGFR inhibitor that has virtually no inhibitory activity against serine-threonine protein kinases and tyrosine kinases, such as Src, FGF receptor, Met, and Abl, and has little activity against PDGF receptor. SU5416 has shown activity in a large number of tumor xenografts in nude mice including melanoma, glioma, fibrosarcoma, and lung, epidermoid, mammary, and prostate carcinomas as well as in neurogenic sarcoma xenografts.

Another substituted indolin-2-one inhibitor of RTKs, SU6668, inhibits the signaling of the VEGF receptor (Flk1/KDR) and also targets the PDGF and fibroblast growth factor receptors. This novel drug is believed to inhibit tumor growth by preventing angiogenesis and by its direct effects on the tumor cells and the surrounding stromal cells, which support tumor cell growth. Several other VEGF RTK inhibitors have shown preclinical efficacy including ZD4190. ZD4190 is an inhibitor of Flt-1 and Flk1/KDR that prevents VEGF-mediated proliferation of endothelial cells in vitro.

Cancer is not the only pathologic condition to which anti-VEGF treatment can be applied. One of the fascinating aspects of VEGF among others would be its regulatory role for the growth of blood vessels in accordance with the outgrowth of the nervous network in an orientation opposite to the neural migration in the developing brain.

Physiologically, VEGF induces neuroprotective effects and neurogenesis. With aging, it has been demonstrated in studies using middle-aged or older rats that the level of VEGF is dramatically decreased in the hippocampus in which learning and memory are centered. While a progressive decline of VEGF level is reported in the hippocampus with aging, the importance of VEGF receptor 2 (VEGFR2) expressed in the vascular endothelium has been highlighted in a more complicated pathological circumstance.

The discovery of VEGF and subsequent demonstration that VEGF production spatially and temporally localized to the areas of vascular development provided strong evidence that it was the driving force in developmental angiogenesis and in ischemic/hypoxic regulation of the retinal vasculature. It was also demonstrated that neurons such as retinal ganglion cells (RGCs) in conditions of metabolic hypoxia released growth factors such as basic fibroblast growth factor (bFGF) and PDGF. The current Food and Drug Administration–approved age-related macular degeneration treatments involve verteporfin photodynamic therapy and pegaptanib, an anti-VEGF aptamer that inactivates the most abundant VEGF165 isoform through binding to its exon 7–encoded heparin-binding domain. Several other agents targeting the VEGF signaling pathways in age-related macular degeneration have been developed and are in the early stages of clinical tests.

Studies into VEGF biology have provided tremendous insights into physiologic homeostasis and the molecular mechanisms of cancers and eye disease. These channels of discovery have also illuminated our understanding of the complex interactions between VEGF and other signaling pathways and been an amazing demonstration of how molecular discovery can inform drug development and clinical trial design.

Dr. Alexander Hughes

Medical Assistant